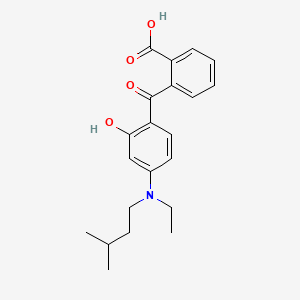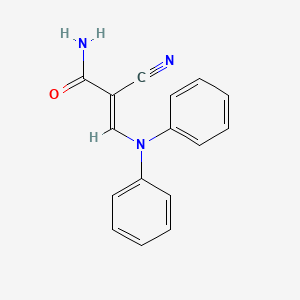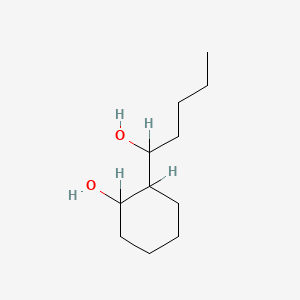
alpha-Butyl-2-hydroxycyclohexanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Butyl-2-hydroxycyclohexanemethanol is a chemical compound with the molecular formula C11H22O2. It is known for its unique structure, which includes a cyclohexane ring substituted with a butyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butyl-2-hydroxycyclohexanemethanol typically involves the reaction of cyclohexanone with butylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Cyclohexanone: Starting material
Butylmagnesium bromide: Grignard reagent
Sodium borohydride: Reducing agent
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Butyl-2-hydroxycyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexylmethanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation products: Cyclohexanone derivatives, carboxylic acids
Reduction products: Cyclohexylmethanol derivatives
Substitution products: Halogenated cyclohexane derivatives.
Scientific Research Applications
Alpha-Butyl-2-hydroxycyclohexanemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Butyl-2-hydroxycyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The butyl group provides hydrophobic interactions, enhancing its binding affinity. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the butyl group.
Cyclohexanone: Oxidized form of cyclohexanol.
Butylcyclohexane: Lacks the hydroxyl group.
Uniqueness
Alpha-Butyl-2-hydroxycyclohexanemethanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclohexane ring. This combination provides distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
84604-60-4 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(1-hydroxypentyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h9-13H,2-8H2,1H3 |
InChI Key |
SHHNDYQHPWSWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



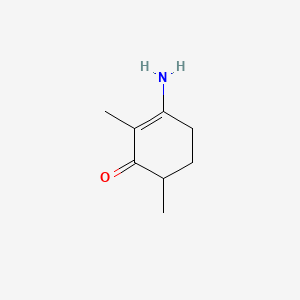
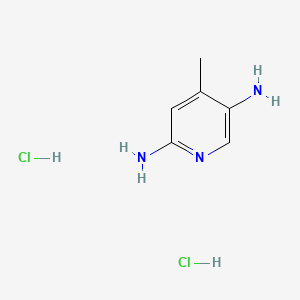
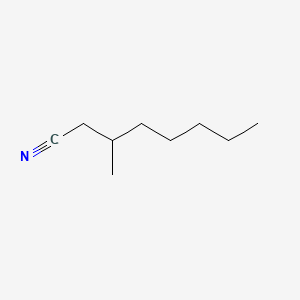
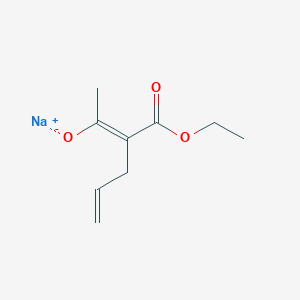
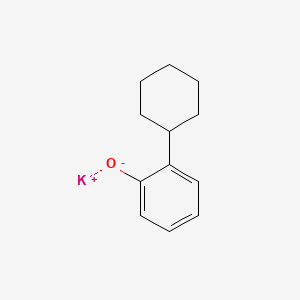
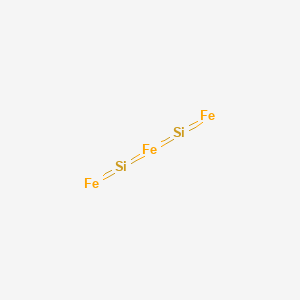
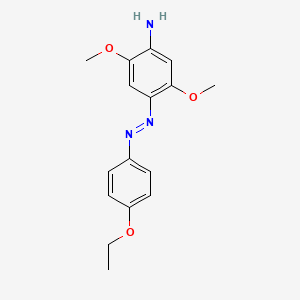

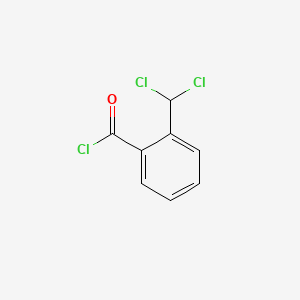
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
